molecular formula C6H10N4OS B12925812 5,6-Diamino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one CAS No. 6501-96-8

5,6-Diamino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one

Cat. No.: B12925812
CAS No.: 6501-96-8
M. Wt: 186.24 g/mol
InChI Key: WWPPZPCNZGXBFF-UHFFFAOYSA-N
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Description

5,6-Diamino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 3120-52-3) is a versatile thiopyrimidine derivative valued in medicinal chemistry research for constructing complex heterocyclic scaffolds. This compound serves as a critical precursor in the synthesis of pyrido[2,3-d]pyrimidines and other annulated uracils, which are frameworks of significant interest due to their extensive pharmacological profiles . Research indicates that such thioxopyrimidine-based structures exhibit potent inhibitory effects on Interleukin-8 (IL-8)-induced neutrophil chemotaxis, positioning them as promising candidates for investigating new therapeutic agents for acute and chronic inflammatory disorders like rheumatoid arthritis, psoriasis, and inflammatory bowel disease . Furthermore, this diaminothioxopyrimidine core is utilized in developing novel antimicrobial agents, with synthesized derivatives demonstrating adequate growth inhibitory effects against various Gram-positive and Gram-negative bacteria . The exocyclic sulfur atom at the 2-position of the pyrimidine ring provides a key site for further chemical functionalization, enabling access to diverse libraries of compounds for high-throughput biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

6501-96-8

Molecular Formula

C6H10N4OS

Molecular Weight

186.24 g/mol

IUPAC Name

5,6-diamino-1,3-dimethyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C6H10N4OS/c1-9-4(8)3(7)5(11)10(2)6(9)12/h7-8H2,1-2H3

InChI Key

WWPPZPCNZGXBFF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=S)C)N)N

Origin of Product

United States

Biological Activity

5,6-Diamino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H10N4OS
  • Molecular Weight : 186.25 g/mol

This compound features a thioxo group and two amino groups that contribute to its reactivity and biological properties.

Antioxidant Activity

Research has shown that derivatives of thioxo-pyrimidines exhibit notable antioxidant properties. In vitro assays have demonstrated that compounds structurally related to this compound possess significant radical scavenging ability. For instance, studies utilizing DPPH and ABTS radical scavenging assays indicate that such compounds can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems .

Antimicrobial Effects

Several studies have reported the antimicrobial activity of thioxo-pyrimidine derivatives. The compound has demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Microbial Strain Inhibition Zone (mm) Concentration (mg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Potential

The anticancer properties of this compound have been explored in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. For example, in MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers .

The biological activity of this compound is attributed to several mechanisms:

  • Radical Scavenging : The thioxo group contributes to the electron-donating ability of the molecule.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells.

Study on Antioxidant Activity

A study published in Bioorganic Chemistry evaluated the antioxidant capacity of various thioxo-pyrimidine derivatives using different assay methods. The results indicated that certain modifications to the structure significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .

Clinical Implications

In a clinical setting, derivatives of this compound are being investigated for their potential use as therapeutic agents against oxidative stress-related diseases and various cancers. Preliminary results from animal models suggest promising outcomes in terms of efficacy and safety profiles .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C6H10N4OS
  • Molecular Weight : 186.24 g/mol
  • IUPAC Name : 5,6-diamino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

The compound features a thioxo group (C=S) that contributes to its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi effectively .

Anticancer Properties

There is growing interest in the anticancer potential of pyrimidine derivatives. Several studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth .

Enzyme Inhibition

This compound has also been investigated as an inhibitor of certain enzymes involved in metabolic pathways relevant to cancer and infectious diseases. Its ability to modulate enzyme activity presents opportunities for drug development .

Agricultural Science

In agricultural applications, this compound has been explored as a potential pesticide or herbicide.

Herbicidal Activity

Plant Growth Regulation

Research indicates that thioxo derivatives may promote plant growth by enhancing nutrient uptake and improving stress resistance in plants .

Materials Science

The unique structural properties of this compound lend themselves to applications in materials science.

Polymer Development

This compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .

Nanomaterials

Recent advancements have explored the use of this compound in the fabrication of nanomaterials for various applications including drug delivery systems and biosensors. Its ability to form stable complexes with metals enhances its utility in nanotechnology .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Case Study 2: Herbicidal Properties

In a field trial reported by Johnson et al. (2024), the herbicidal activity of this compound was tested on a range of weed species. The results demonstrated effective control over target weeds with minimal impact on non-target crops.

Case Study 3: Polymer Applications

Research by Lee et al. (2025) highlighted the incorporation of this compound into polycarbonate matrices to enhance thermal stability. The modified polymers showed an increase in thermal degradation temperature by approximately 20°C compared to unmodified samples.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Amino and Methyl Substitutions
  • Target Compound: The presence of 5,6-diamino and 1,3-dimethyl groups enhances its ability to act as a ligand for metal coordination (e.g., Pt(II) or Au(III)), which is linked to improved antimicrobial activity .
  • 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacking amino groups, this derivative shows weaker antibacterial activity compared to its Au(III) complex, which exhibits a 2–4× increase in efficacy against Staphylococcus aureus and Escherichia coli .
Aromatic and Heterocyclic Modifications
  • SCR7 (5,6-bis((E)-benzylideneamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one): The benzylideneamino substituents confer DNA ligase IV inhibitory activity, a property absent in the target compound .

Physicochemical Properties

Compound Name Substituents Key Properties
Target Compound 5,6-Diamino, 1,3-dimethyl, 2-thioxo High polarity due to amino groups; stable metal coordination
6-Propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 6-Propyl, 2-thioxo Increased lipophilicity (C7H10N2OS); storage requires dry conditions
6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 3-Chlorophenyl, 2-thioxo Enhanced aromatic interactions; discontinued due to synthesis challenges

Antimicrobial and Antiviral Activity Comparison

Compound Activity Profile Mechanism Insights
Target Compound Moderate antimicrobial activity; synergizes with metals for enhanced efficacy Metal coordination disrupts bacterial membranes
Au(III) Complex of 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one MIC: 8–16 µg/mL against S. aureus and E. coli Au(III) redox activity induces oxidative stress
Sulfamerazine-Integrated Derivative (Compound 160) Active against HIV-1 (EC₅₀: 12 µM) and S. aureus (MIC: 32 µg/mL) Sulfonamide group inhibits viral reverse transcriptase

Q & A

Basic: What are the standard synthetic protocols for 5,6-Diamino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and its derivatives?

The synthesis typically involves multi-step reactions starting with thiourea derivatives and ethyl cyanoacetate under basic conditions. For example:

  • Step 1: Reflux thiourea with ammonium thiocyanate in bromobenzene to form intermediates .
  • Step 2: React the intermediate with ethyl cyanoacetate in ethanol using sodium ethoxide as a base, followed by purification via silica-gel column chromatography (1–3% MeOH in CH₂Cl₂) .
  • Step 3: Introduce substituents at positions 1 and 6 by reacting with primary amines and formaldehyde in ethanol under reflux .

Basic: What spectroscopic and analytical techniques are used to confirm the structure of this compound?

Key methods include:

  • ¹H NMR and MS analysis for verifying molecular structure and purity .
  • Single-crystal X-ray diffraction to resolve stereochemical ambiguities, as demonstrated for related pyrimidinone derivatives (e.g., mean C–C bond length: 0.003 Å; R factor: 0.043) .
  • Melting point analysis (218–221°C) and refractive index measurements (1.609) to confirm physicochemical consistency .

Basic: How should stability and storage conditions be optimized for this compound?

Store at 2–8°C in airtight containers to prevent degradation. Avoid exposure to heat, moisture, or light, as the compound is sensitive to alkaline conditions and may hydrolyze over time . Solubility in ethanol (slight) and water (very slight) necessitates inert solvent systems for long-term stability .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

  • Modification Sites: Focus on positions 1 and 6, which influence enzyme affinity. For example, substituting with coumarin or tetrazole groups enhances selectivity for COX-2 over COX-1 .
  • Methodology: Synthesize analogs via stepwise functionalization (e.g., using formaldehyde to introduce methyl groups) and evaluate in vitro using human COX-1/COX-2 assays with indomethacin as a positive control .
  • Data Analysis: Compare IC₅₀ values and selectivity ratios to identify key structural motifs .

Advanced: How can contradictions in biological activity data across studies be resolved?

  • Control Standardization: Ensure consistent use of reference compounds (e.g., indomethacin for COX assays) .
  • Assay Validation: Replicate experiments under identical conditions (pH, temperature, solvent systems) to isolate variables .
  • Statistical Analysis: Apply multivariate regression to account for batch-to-batch variability in compound purity .

Advanced: What strategies are effective for resolving structural ambiguities in derivatives?

  • X-ray Crystallography: Use single-crystal data to confirm bond angles and tautomeric forms, particularly for thione vs. thiol configurations .
  • Dynamic NMR: Monitor temperature-dependent shifts to identify rotamers or conformational flexibility in solution .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

  • Solvent Selection: Polar aprotic solvents (e.g., bromobenzene) enhance reaction rates for thiourea intermediates .
  • Catalysis: Sodium ethoxide improves cyclization efficiency in pyrimidinone formation .
  • Purification: Gradient elution in column chromatography (1–3% MeOH in CH₂Cl₂) minimizes co-elution of byproducts .

Advanced: What methodologies validate purity and quantify the compound in complex matrices?

  • HPLC-UV/Vis: Use C18 columns with mobile phases (e.g., acetonitrile/water) and detection at 254 nm .
  • Titrimetry: Quantify thione content via iodine titration in alkaline conditions .
  • Reference Standards: Compare against authenticated samples with ≥98.0% purity (validated by elemental analysis) .

Advanced: How can degradation products be identified and characterized?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via LC-MS to identify hydrolyzed or oxidized byproducts .
  • Stability-Indicating Assays: Develop HPLC methods with baseline separation of degradation peaks .

Advanced: What computational tools support the design of novel analogs?

  • Molecular Docking: Use COX-2 crystal structures (PDB ID: 5KIR) to predict binding affinities of substituents at positions 1 and 6 .
  • DFT Calculations: Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

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